N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, and antimicrobial properties .
Mechanism of Action
Target of Action
The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide, also known as N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzamide, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . .
Result of Action
Benzimidazole derivatives are known for their wide-ranging biological activity, suggesting that this compound could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 4-(1H-benzo[d]imidazol-2-yl)aniline. The reaction is facilitated by a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, which promotes the cyclization and formation of the benzimidazole ring . The reaction conditions often involve heating the reactants at elevated temperatures (140-220°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine and chlorinating agents like thionyl chloride are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-6-8-16(9-7-14)21(25)22-17-12-10-15(11-13-17)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUADQKYAUGJNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.